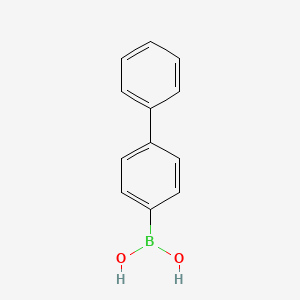

1,1'-Biphenyl-4-yl-boronic acid

Description

The exact mass of the compound 4-Biphenylboronic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-phenylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11BO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPEIJWZLPWNNOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90199230 | |

| Record name | 1,1'-Biphenyl-4-yl-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5122-94-1 | |

| Record name | 1,1'-Biphenyl-4-yl-boronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005122941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl-4-yl-boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90199230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Biphenylboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 1,1'-Biphenyl-4-yl-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,1'-Biphenyl-4-yl-boronic acid, a valuable building block in organic synthesis, particularly in the construction of complex biaryl structures prevalent in pharmaceuticals and advanced materials.[1] This document details established synthetic protocols, methods of purification, and comprehensive characterization data.

Compound Identification and Physical Properties

This compound, also known as 4-phenylbenzeneboronic acid, is a white to off-white crystalline solid.[2][3] It is sparingly soluble in water but shows good solubility in many organic solvents.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁BO₂ | [2][3][4] |

| Molecular Weight | 198.03 g/mol | [2][3][4] |

| CAS Number | 5122-94-1 | [2][3][4] |

| Melting Point | 235-240 °C |

Synthesis of this compound

Two primary and effective methods for the synthesis of this compound are the Grignard reaction with a trialkyl borate and the Suzuki-Miyaura cross-coupling reaction.

Synthesis via Grignard Reaction

This classic method involves the formation of a Grignard reagent from 4-bromobiphenyl, which then reacts with a trialkyl borate followed by hydrolysis to yield the desired boronic acid.[5]

Experimental Protocol:

Step 1: Formation of 4-Phenylphenylmagnesium Bromide [5]

-

Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. The glassware must be rigorously dried in an oven and assembled while hot under a stream of dry nitrogen to ensure anhydrous conditions.

-

Reagents: Magnesium turnings (1.1-1.2 molar equivalents) are placed in the flask. A solution of 4-bromobiphenyl (1.0 molar equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared and transferred to the dropping funnel. A small crystal of iodine can be added to the magnesium to initiate the reaction.

-

Reaction: A small portion of the 4-bromobiphenyl solution is added to the magnesium. The reaction is initiated by gentle warming. Once the reaction begins, as evidenced by the disappearance of the iodine color and gentle refluxing of the ether, the remainder of the 4-bromobiphenyl solution is added dropwise at a rate that maintains a steady reflux.

-

Completion: After the addition is complete, the reaction mixture is refluxed for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting Grignard reagent is a cloudy, greyish-brown solution.

Step 2: Borylation and Hydrolysis

-

Reaction Setup: The prepared Grignard reagent is cooled in an ice bath. A solution of trimethyl borate (1.2-1.5 molar equivalents) in anhydrous diethyl ether or THF is added dropwise, maintaining the temperature below 10 °C.

-

Work-up: After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours. The reaction is then quenched by the slow addition of dilute sulfuric or hydrochloric acid with vigorous stirring.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

Synthesis via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction provides a powerful and versatile method for the synthesis of biaryl compounds.[1][6][7] In this case, it can be used to couple an aryl boronic acid with an aryl halide. While this is more commonly used to create larger biaryl systems from this compound, a similar strategy can be employed for its synthesis.

Experimental Protocol:

-

Reaction Setup: To a round-bottom flask, add 4-bromobiphenyl (1.0 mmol), bis(pinacolato)diboron (1.1 mmol), potassium acetate (1.5 mmol), and a palladium catalyst such as Pd(dppf)Cl₂ (0.03 mmol).

-

Solvent and Reaction: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). Anhydrous dioxane (or a similar solvent) is added, and the mixture is heated to 80-100 °C for several hours.

-

Work-up and Hydrolysis: After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate. The solvent is evaporated, and the resulting boronate ester is hydrolyzed with an aqueous acid (e.g., HCl) to yield this compound.

Purification

The crude this compound can be purified by recrystallization. A common method involves dissolving the crude product in a minimal amount of a hot solvent, such as a mixture of acetone and water or ethanol and water, followed by slow cooling to induce crystallization. The purified crystals are then collected by vacuum filtration and dried.

Characterization

The structure and purity of the synthesized this compound are confirmed by various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds.

¹H NMR (400 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.15 | s | 2H | B(OH)₂ |

| 7.85 | d, J = 8.0 Hz | 2H | Ar-H ortho to B(OH)₂ |

| 7.68 | d, J = 8.0 Hz | 2H | Ar-H meta to B(OH)₂ |

| 7.63 | d, J = 7.5 Hz | 2H | Ar-H ortho to the other ring |

| 7.45 | t, J = 7.5 Hz | 2H | Ar-H meta to the other ring |

| 7.35 | t, J = 7.5 Hz | 1H | Ar-H para to the other ring |

¹³C NMR (100 MHz, DMSO-d₆):

| Chemical Shift (δ) ppm | Assignment |

| 142.5 | C-B |

| 140.1 | Quaternary C |

| 135.2 | Ar-CH |

| 129.1 | Ar-CH |

| 128.0 | Ar-CH |

| 126.8 | Ar-CH |

| 126.5 | Ar-CH |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the compound, confirming its molecular weight.

| m/z | Assignment |

| 198.08 | [M]⁺ |

| 180.07 | [M - H₂O]⁺ |

| 152.06 | [M - B(OH)₂]⁺ |

Visualizing the Workflow and Structural Confirmation

The following diagrams illustrate the synthesis and characterization workflow, as well as the logical connections in confirming the structure of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Biphenyl-4-boronic acid | SIELC Technologies [sielc.com]

- 3. {[1,1'-BIPHENYL]-4-YL}BORONIC ACID | CAS 5122-94-1 [matrix-fine-chemicals.com]

- 4. This compound | C12H11BO2 | CID 151253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. gala.gre.ac.uk [gala.gre.ac.uk]

- 7. benchchem.com [benchchem.com]

Spectroscopic Profile of 1,1'-Biphenyl-4-yl-boronic acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1,1'-Biphenyl-4-yl-boronic acid, a vital reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki coupling reactions. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for obtaining these spectra.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₂H₁₁BO₂ with a molecular weight of 198.03 g/mol .[1] The spectroscopic data presented below provides critical information for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.25 | s | 2H | B(OH)₂ |

| 7.93 | d, J = 8.0 Hz | 2H | Ar-H (ortho to B(OH)₂) |

| 7.69 | d, J = 8.0 Hz | 2H | Ar-H (meta to B(OH)₂) |

| 7.64 | d, J = 7.4 Hz | 2H | Ar-H (ortho to Ph) |

| 7.46 | t, J = 7.4 Hz | 2H | Ar-H (meta to Ph) |

| 7.37 | t, J = 7.4 Hz | 1H | Ar-H (para to Ph) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 144.5 | Ar-C (para to B(OH)₂) |

| 141.0 | Ar-C (ipso-Ph) |

| 135.8 | Ar-CH (ortho to B(OH)₂) |

| 129.0 | Ar-CH (meta to Ph) |

| 128.3 | Ar-CH (para to Ph) |

| 127.0 | Ar-CH (ortho to Ph) |

| 126.5 | Ar-CH (meta to B(OH)₂) |

| 133.0 (broad) | Ar-C (ipso-B) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for this compound are presented below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350-3200 | Strong, Broad | O-H stretch (from B(OH)₂) |

| 3060-3030 | Medium | C-H stretch (Aromatic) |

| 1605, 1485, 1400 | Medium-Strong | C=C stretch (Aromatic ring) |

| 1350 | Strong | B-O stretch |

| 1100 | Medium | B-C stretch |

| 840 | Strong | C-H bend (para-disubstituted ring) |

| 760, 690 | Strong | C-H bend (monosubstituted ring) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

| m/z | Relative Intensity (%) | Assignment |

| 198 | 100 | [M]⁺ (Molecular ion) |

| 180 | 40 | [M - H₂O]⁺ |

| 152 | 65 | [M - B(OH)₂]⁺ |

| 154 | 30 | [C₁₂H₁₀]⁺ (Biphenyl) |

| 77 | 25 | [C₆H₅]⁺ (Phenyl) |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 10-20 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). The use of deuterated solvents is crucial to avoid large solvent peaks in the ¹H NMR spectrum. Boronic acids have a tendency to form oligomers, which can lead to broad peaks. To obtain a clear spectrum, gentle heating or the addition of a small amount of D₂O may be necessary to break up these aggregates.

-

Instrumentation : Acquire the NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition :

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) and reference the spectrum to the residual solvent peak.

-

-

¹³C NMR Acquisition :

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required compared to ¹H NMR to obtain a good signal-to-noise ratio.

-

Reference the spectrum to the solvent peak.

-

IR Spectroscopy

For solid samples like this compound, the KBr pellet or Attenuated Total Reflectance (ATR) method can be used.

-

KBr Pellet Method :

-

Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Place the pellet in the sample holder of the FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

-

-

ATR-FTIR Method :

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Record the spectrum over the desired range. This method requires minimal sample preparation.

-

Mass Spectrometry

Electron Ionization (EI) is a common method for the mass spectrometric analysis of relatively small, volatile organic molecules.

-

Sample Introduction : Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). For direct insertion, the sample is heated to induce vaporization.

-

Ionization : In the ion source, the vaporized molecules are bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron and the formation of a radical cation (the molecular ion, [M]⁺).

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z ratio.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 1,1'-Biphenyl-4-yl-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure and molecular geometry of 1,1'-Biphenyl-4-yl-boronic acid, a compound of significant interest in medicinal chemistry and materials science. This document summarizes key structural data, outlines experimental procedures for its characterization, and presents a visual representation of the experimental workflow.

Molecular Structure and Properties

This compound, with the chemical formula C₁₂H₁₁BO₂, is an aromatic boronic acid.[1] Its structure consists of a biphenyl group functionalized with a boronic acid moiety at the 4-position. The presence of the biphenyl scaffold and the reactive boronic acid group makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.

Table 1: General Properties of this compound

| Property | Value |

| IUPAC Name | (4-phenylphenyl)boronic acid |

| Molecular Formula | C₁₂H₁₁BO₂ |

| Molecular Weight | 198.03 g/mol [1] |

| CAS Number | 5122-94-1[1] |

Crystal Structure and Molecular Geometry

The precise three-dimensional arrangement of atoms in the crystalline state is crucial for understanding the physicochemical properties of this compound, including its reactivity, solubility, and intermolecular interactions. This data is typically obtained through single-crystal X-ray diffraction analysis.

While a specific public entry for the crystal structure of this compound in the Cambridge Structural Database (CSD) was not identified in the conducted search, the general structural features of arylboronic acids are well-established. In the solid state, arylboronic acids commonly form dimeric structures through hydrogen bonding between the boronic acid groups.

Table 2: Predicted Crystallographic and Geometric Parameters

| Parameter | Predicted Value/Features |

| Crystal System | Monoclinic or Orthorhombic (Common for similar compounds) |

| Space Group | P2₁/c or Pbca (Common for centrosymmetric structures) |

| Key Bond Lengths (Å) | C-B: ~1.55 - 1.57, B-O: ~1.36 - 1.38, C-C (inter-ring): ~1.48 - 1.50 |

| Key Bond Angles (°) | O-B-O: ~118 - 122, C-C-B: ~120 |

| Dihedral Angle (°) | Between the two phenyl rings: Variable, influencing molecular packing |

| Hydrogen Bonding | Strong O-H···O interactions forming dimeric or polymeric motifs |

Note: The values presented in Table 2 are based on typical data for structurally related arylboronic acids and await experimental verification for this compound.

Experimental Protocols

The determination of the crystal structure of this compound involves a multi-step process encompassing synthesis, crystallization, and X-ray diffraction analysis.

Synthesis of this compound

A common and effective method for the synthesis of arylboronic acids is the Suzuki-Miyaura cross-coupling reaction. A plausible synthetic route for this compound is outlined below.

Materials:

-

4-Bromobiphenyl

-

Pinacolborane or bis(pinacolato)diboron

-

Palladium catalyst (e.g., Pd(dppf)Cl₂)

-

Base (e.g., potassium acetate)

-

Anhydrous solvent (e.g., 1,4-dioxane or toluene)

-

Hydrochloric acid

-

Organic solvents for extraction and purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine 4-bromobiphenyl, bis(pinacolato)diboron, potassium acetate, and the palladium catalyst in an anhydrous solvent.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Hydrolysis: Upon completion of the reaction, cool the mixture to room temperature. Add hydrochloric acid to hydrolyze the resulting boronate ester to the boronic acid.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography to yield pure this compound.

Single Crystal Growth

Obtaining high-quality single crystals is a critical prerequisite for X-ray diffraction analysis.

Method: Slow Evaporation

-

Solvent Selection: Dissolve the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol/water, toluene/heptane) at a slightly elevated temperature to achieve saturation.

-

Crystallization: Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at room temperature.

-

Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution and dry them.

Single-Crystal X-ray Diffraction Analysis

Procedure:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and structural characterization of this compound.

References

Physical and chemical properties of 1,1'-Biphenyl-4-yl-boronic acid

An In-depth Technical Guide to 1,1'-Biphenyl-4-yl-boronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 4-biphenylboronic acid, is a versatile organic compound widely utilized in modern synthetic chemistry. As a key building block, its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, particularly for synthesizing complex biaryl structures.[1][2] These structural motifs are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[3] This guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols, and safety information.

Physical and Chemical Properties

This compound is a white to off-white crystalline solid. It is stable under standard laboratory conditions but should be handled with care due to its irritant properties.[4] Key quantitative data are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (4-phenylphenyl)boronic acid | [4] |

| CAS Number | 5122-94-1 | [4][5] |

| Molecular Formula | C₁₂H₁₁BO₂ | [4] |

| Molecular Weight | 198.03 g/mol | [4][5] |

| Appearance | White to off-white crystalline powder/solid | [4] |

| Melting Point | 232-245 °C (lit.) | [5][6][7] |

| Solubility | Low solubility in water. Soluble in many organic solvents. | [8] |

| pKa | ~9.3 (Similar to other arylboronic acids) | [8] |

| InChI Key | XPEIJWZLPWNNOK-UHFFFAOYSA-N | [4][5] |

| SMILES | OB(O)c1ccc(cc1)-c2ccccc2 | [5][6] |

Table 2: Spectral Data Predictions

| Spectrum Type | Predicted Data | Reference |

| ¹H NMR | (DMSO-d6, 300MHz) δ 8.08 (br, 2H), 7.87-7.89 (d, 2H), 7.68-7.70 (d, 2H), 7.62-7.65 (d, 2H), 7.45-7.50 (t, 2H), 7.35-7.39 (t, 1H) | [7] |

Experimental Protocols

The primary utility of this compound is in the Suzuki-Miyaura cross-coupling reaction. Below is a general, representative protocol for its use.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol outlines the coupling of an aryl halide with this compound. Conditions such as catalyst, base, and solvent may require optimization for specific substrates.[9]

Materials:

-

Aryl halide (e.g., aryl bromide or iodide) (1.0 mmol)

-

This compound (1.2-1.5 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 mmol)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF) (5-10 mL)

-

Inert gas (Argon or Nitrogen)

-

Standard, flame-dried glassware (e.g., Schlenk flask, reflux condenser)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).[3][9]

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[9]

-

Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst and the anhydrous solvent via syringe.[3]

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir vigorously.[3][9] Monitor the reaction's progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[9]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent like ethyl acetate and wash sequentially with water and brine.[3][9]

-

Purification: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the desired biaryl compound.[9]

Reaction Mechanism and Logic

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that proceeds via a catalytic cycle involving a palladium complex. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2][10][11]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

This compound is classified as an irritant. It is crucial to handle the compound in a well-ventilated area, preferably a fume hood.

-

Hazard Statements:

-

Precautionary Measures:

-

P261: Avoid breathing dust.[4]

-

P280: Wear protective gloves, eye protection, and face protection.[4]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles (eyeshields), chemical-resistant gloves, and a lab coat. For handling larger quantities, a dust mask (type N95) is recommended.[5][6]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials. The compound is a combustible solid.[5]

References

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C12H11BO2 | CID 151253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-ビフェニルボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Biphenylboronic acid = 95.0 5122-94-1 [sigmaaldrich.com]

- 7. 4-Biphenylboronic acid, CAS No. 5122-94-1 - iChemical [ichemical.com]

- 8. DSpace [kuscholarworks.ku.edu]

- 9. benchchem.com [benchchem.com]

- 10. Yoneda Labs [yonedalabs.com]

- 11. rose-hulman.edu [rose-hulman.edu]

An In-depth Technical Guide on the Solubility and Stability of 1,1'-Biphenyl-4-yl-boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1,1'-Biphenyl-4-yl-boronic acid, a key building block in organic synthesis, particularly in the development of pharmaceuticals and advanced materials. Understanding the physicochemical properties of this compound is critical for its effective application in research and development.

Solubility Profile

The solubility of this compound is a crucial parameter for its use in various chemical reactions and formulations. While specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature, its general solubility characteristics can be inferred from available information and data on analogous compounds, such as phenylboronic acid.

Qualitative Solubility:

This compound is generally described as being soluble in polar organic solvents and insoluble in water.[1][2] This behavior is consistent with the presence of the nonpolar biphenyl group and the polar boronic acid functional group.

Table 1: Qualitative Solubility of this compound

| Solvent Classification | Specific Solvents | Qualitative Solubility | Reference |

| Polar Aprotic Solvents | Acetone, Dimethylformamide (DMF)[3], Dimethyl Sulfoxide (DMSO)[4] | Soluble | [1] |

| Polar Protic Solvents | Methanol, Ethanol | Soluble | [1] |

| Nonpolar Solvents | Toluene, Hexane | Sparingly soluble to insoluble | Inferred |

| Aqueous Solvents | Water | Insoluble | [1][2] |

Quantitative Solubility of Phenylboronic Acid (as a Proxy):

Due to the lack of specific quantitative data for this compound, the solubility of phenylboronic acid is presented below as a relevant, albeit approximate, guide. The additional phenyl group in this compound is expected to decrease its solubility in polar solvents and water compared to phenylboronic acid.

Table 2: Quantitative Solubility of Phenylboronic Acid in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Reference |

| Water | 20 | 1.9 | [5] |

| Water | 25 | ~2.5 | [5] |

| Chloroform | Data not specified | Moderate | [5] |

| Acetone | Data not specified | High | [6] |

| Dipropyl ether | Data not specified | High | [6] |

| Methylcyclohexane | Data not specified | Very low | [5] |

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and application in chemical synthesis. Boronic acids, in general, are susceptible to certain degradation pathways.

Thermal Stability:

Boronic acids are known to have high melting points, suggesting good thermal stability in the solid state. However, upon heating, they are prone to dehydration, which can lead to the formation of cyclic trimeric anhydrides known as boroxines.[6] This process is reversible in the presence of water.

pH and Oxidative Stability:

The stability of boronic acids is also influenced by pH and the presence of oxidizing agents. At physiological pH, boronic acids can exist in equilibrium between the neutral trigonal planar form and the anionic tetrahedral boronate form. Boronic acids are susceptible to oxidative degradation, which can result in the cleavage of the carbon-boron bond.

Storage Recommendations:

To ensure the integrity of this compound, it is recommended to store the solid compound in a cool, dry, and dark place under an inert atmosphere to minimize degradation from moisture and oxidation.[1] For solutions, short-term storage at low temperatures (-20°C or -80°C) is advisable, and repeated freeze-thaw cycles should be avoided.[7]

Experimental Protocols

Detailed experimental protocols are essential for accurately determining the solubility and stability of this compound in a specific application.

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method):

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the desired solvent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. It is crucial that excess solid remains at the end of this period.

-

Phase Separation: Allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge the vials to pellet the solid.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. Prepare a calibration curve with standards of known concentrations to accurately determine the solubility.

Experimental Protocol for Stability Testing (Forced Degradation Study):

-

Sample Preparation: Prepare solutions of this compound in the relevant solvent or solvent mixture at a known concentration.

-

Stress Conditions: Subject the solutions to various stress conditions, including:

-

Acidic Hydrolysis: Add a strong acid (e.g., HCl) and heat.

-

Basic Hydrolysis: Add a strong base (e.g., NaOH) and heat.

-

Oxidative Degradation: Add an oxidizing agent (e.g., H₂O₂) at room temperature.

-

Thermal Stress: Heat the solution at a defined temperature.

-

Photostability: Expose the solution to UV light.

-

-

Time Points: Withdraw aliquots of the stressed samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method. This method should be capable of separating the intact this compound from any potential degradation products.

-

Quantification: Quantify the amount of remaining this compound and any major degradation products at each time point to determine the degradation rate and pathway.

Visualizations

Diagram 1: Experimental Workflow for Thermodynamic Solubility Determination

Caption: Workflow for thermodynamic solubility determination.

Diagram 2: Experimental Workflow for Stability Testing

References

- 1. 4-Biphenylboronic acid | 5122-94-1 [chemicalbook.com]

- 2. Biphenyl-4-boronic acid, 97+% | Fisher Scientific [fishersci.ca]

- 3. Dimethylformamide - Wikipedia [en.wikipedia.org]

- 4. gchemglobal.com [gchemglobal.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

A Historical Perspective on the Discovery and Development of Biphenyl Boronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biphenyl boronic acids are a cornerstone of modern organic synthesis, particularly in the construction of complex biaryl structures that are prevalent in pharmaceuticals, agrochemicals, and advanced materials. Their journey from niche chemical curiosities to indispensable synthetic tools is a story of pioneering research, serendipitous discoveries, and the relentless pursuit of more efficient and versatile chemical transformations. This in-depth guide provides a historical perspective on the discovery of biphenyl boronic acids, tracing their origins from the first synthesis of organoboranes to their current status as vital building blocks in drug discovery and development. We will delve into the evolution of their synthesis, highlight key milestones, and present detailed experimental protocols from seminal works.

The Dawn of Organoboron Chemistry: The 19th Century

The story of biphenyl boronic acids begins with the broader discovery of organoboron compounds. In 1860, Edward Frankland reported the first synthesis of an organoboron compound, ethylboronic acid.[1][2] This pioneering work laid the foundation for the field, demonstrating that a carbon-boron bond could be formed. However, it was not until two decades later that the first arylboronic acid was synthesized. In 1880, Michaelis and Becker successfully prepared phenylboronic acid by heating diphenylmercury with boron trichloride.[3]

These early methods, while groundbreaking, were often cumbersome and utilized hazardous materials, limiting the widespread adoption of boronic acids. The synthesis of arylboronic acids saw a significant improvement with the advent of Grignard reagents. The reaction of an arylmagnesium halide with a trialkyl borate, followed by hydrolysis, provided a more accessible route to these compounds, albeit often with modest yields in the early days.[4]

The Emergence of Biphenyl Boronic Acids: Early 20th Century Developments

While the synthesis of simple arylboronic acids was established in the late 19th and early 20th centuries, the specific synthesis of a biphenyl boronic acid is less definitively documented in readily available historical records. It is likely that the first biphenyl boronic acids were prepared using the established Grignard methodology. For instance, the reaction of a biphenylmagnesium bromide with a trialkyl borate would have been a logical extension of the existing synthetic protocols.

The primary challenge in these early syntheses was often the low yield and the difficulty in purifying the final products. The reaction of Grignard reagents with borate esters can lead to the formation of diarylborinic acids and triarylboranes as byproducts, complicating the isolation of the desired monoarylboronic acid.[5]

The Suzuki-Miyaura Coupling: A Paradigm Shift

The landscape of organic synthesis, and in particular the utility of boronic acids, was irrevocably changed in 1979 with the discovery of the palladium-catalyzed cross-coupling of organoboron compounds with organic halides by Akira Suzuki and Norio Miyaura.[6] This reaction, now famously known as the Suzuki-Miyaura coupling, provided an exceptionally versatile and efficient method for the formation of carbon-carbon bonds, especially for the synthesis of biaryl compounds.

The Suzuki-Miyaura reaction propelled boronic acids, including biphenyl boronic acids, from being relatively specialized reagents to mainstream building blocks in organic chemistry. The reaction's tolerance of a wide range of functional groups, its stereospecificity, and the generally mild reaction conditions made it an ideal tool for the synthesis of complex molecules, including those with pharmaceutical applications.

Evolution of Synthetic Methodologies for Biphenyl Boronic Acids

The demand for a diverse array of substituted biphenyl boronic acids, fueled by the power of the Suzuki-Miyaura coupling, spurred the development of more efficient and general synthetic methods.

Table 1: Evolution of Synthetic Yields for Biphenyl Boronic Acids

| Method/Era | Starting Material | Reagents | Typical Yield (%) | Reference |

| Early 20th Century (Grignard-based) | Biphenyl Halide | Mg, B(OR)₃, H₃O⁺ | 30-50% (estimated for arylboronic acids) | [4] |

| Mid-20th Century (Improved Grignard) | 3-Bromobiphenyl | n-BuLi, B(OMe)₃, HCl | 55% | [7] |

| Late 20th/Early 21st Century (Miyaura Borylation) | Aryl Halide | B₂(pin)₂, Pd catalyst, Base | 70-96% | [5] |

| Modern Methods (Ir-catalyzed C-H Borylation) | Arene | B₂(pin)₂, Ir catalyst | High yields | [8] |

Key Experimental Protocols: A Historical Snapshot

To provide a practical understanding of the evolution of synthetic techniques, detailed experimental protocols from different eras are presented below.

Protocol 1: Synthesis of Phenylboronic Acid via Grignard Reaction (Early 20th Century Methodology)

This protocol is a generalized representation of the early methods used for synthesizing arylboronic acids.

Materials:

-

Bromobenzene

-

Magnesium turnings

-

Anhydrous diethyl ether

-

Trimethyl borate

-

Sulfuric acid (10% aqueous solution)

Procedure:

-

A solution of phenylmagnesium bromide is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

The Grignard solution is cooled to a low temperature (typically below -60 °C) in a dry ice/acetone bath.

-

Trimethyl borate, dissolved in anhydrous diethyl ether, is added dropwise to the cold Grignard solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched by the slow addition of 10% aqueous sulfuric acid.

-

The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude phenylboronic acid.

-

The crude product is purified by recrystallization.

Note: Early reports often cited yields in the range of 30-50% for this type of reaction.[4]

Protocol 2: Synthesis of 3-Biphenylboronic Acid (Mid-20th Century Example)

This protocol is based on a documented synthesis of 3-biphenylboronic acid.[7]

Materials:

-

3-Bromobiphenyl (3.8 g, 16 mmol)

-

Anhydrous tetrahydrofuran (THF) (100 mL)

-

n-Butyllithium (1.6 M in hexane, 11 mL, 18 mmol)

-

Trimethyl borate (2.2 mL, 20 mmol)

-

Hydrochloric acid (1.0 M, 50 mL)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Saturated saline solution

-

Anhydrous magnesium sulfate

-

Hexane

Procedure:

-

To a 300 mL three-neck flask under a nitrogen atmosphere, add 3-bromobiphenyl and dissolve it in THF.

-

Cool the solution to -80 °C.

-

Slowly add n-butyllithium dropwise via syringe while maintaining the temperature at -80 °C.

-

Stir the reaction mixture at -80 °C for 1 hour.

-

Add trimethyl borate to the reaction mixture and allow it to gradually warm to room temperature over 4 hours with continuous stirring.

-

Quench the reaction by adding 1.0 M hydrochloric acid and stir for 2 hours.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and saturated saline.

-

Dry the organic layer with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain an oil.

-

Add hexane to the oil to precipitate a white solid.

-

Collect the solid by filtration and dry to yield 1.7 g of 3-biphenylboronic acid (55% yield).

The Role of Biphenyl Boronic Acids in Drug Discovery: A Historical Workflow

The biphenyl motif is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[9] Early applications of biphenyl derivatives included their use as fungicides and in the development of liquid crystals.[9] The advent of biphenyl boronic acids and the Suzuki coupling provided a powerful platform for medicinal chemists to synthesize and screen libraries of biphenyl-containing compounds for biological activity.

Below is a generalized workflow representing the early stages of a drug discovery program that would have been enabled by the availability of biphenyl boronic acids in the latter half of the 20th century.

Conclusion

The history of biphenyl boronic acids is a testament to the cumulative nature of scientific progress. From the initial synthesis of a simple organoborane to the development of sophisticated catalytic methods, each step has built upon the last, culminating in the creation of a class of reagents that are indispensable in modern chemistry. The journey of biphenyl boronic acids from laboratory curiosities to key components in the synthesis of life-saving medicines underscores the profound impact of fundamental research on technological advancement and human health. As synthetic methodologies continue to evolve, the applications of these versatile building blocks will undoubtedly continue to expand, opening new frontiers in science and medicine.

References

- 1. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 2. Boronic acid - Wikipedia [en.wikipedia.org]

- 3. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Biphenyl-3-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Biphenyl - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole (CAS No. 73963-42-5)

Introduction

This technical guide provides a comprehensive overview of the chemical properties, safety data, and synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole. It is important to note that while the query specified CAS number 5122-94-1, the substance most relevant to drug development and for which substantial technical data is available is 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole, which corresponds to CAS number 73963-42-5 . This compound is a key intermediate in the synthesis of Cilostazol, a phosphodiesterase III A (PDE3A) inhibitor.[1][2] This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is a white to off-white solid crystalline substance.[1][3] Its chemical structure consists of a tetrazole ring substituted with a cyclohexyl group at the N1 position and a 4-chlorobutyl group at the C5 position.

| Property | Value | Source(s) |

| Molecular Formula | C11H19ClN4 | [1][4] |

| Molecular Weight | 242.75 g/mol | [1][4] |

| Melting Point | 49-52 °C | [1][5] |

| Boiling Point (Predicted) | 425.2 ± 24.0 °C | [5][6] |

| Density (Predicted) | 1.29 ± 0.1 g/cm³ | [5][6] |

| pKa (Predicted) | 1.23 ± 0.10 | [1][5] |

| Appearance | White to off-white solid | [1][6] |

| Solubility | Soluble in organic solvents like ethanol and chloroform; limited solubility in water. | [1] |

| Canonical SMILES | ClCCCCC1=NN=NN1C2CCCCC2 | [7] |

| InChIKey | INTQSGGUSUSCTJ-UHFFFAOYSA-N | [7] |

Safety and Hazard Information

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole is classified as a flammable solid that causes skin and serious eye irritation.[4][8] However, it's noted that in a significant portion of reports to the ECHA C&L Inventory, it did not meet the criteria for GHS hazard classification.[4]

| Hazard Class | GHS Category | Hazard Statement |

| Flammable solids | Category 2 | H228: Flammable solid |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2 | H319: Causes serious eye irritation |

Precautionary Statements: P210, P240, P241, P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364, P370+P378.[4][5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or goggles.[8]

-

Skin Protection: Wear suitable protective clothing, including impervious gloves.[3][8]

-

Respiratory Protection: If exposure limits are exceeded or irritation is experienced, ventilation and evacuation may be required.[8]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]

-

Skin Contact: Wash off immediately with soap and plenty of water.[8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[9]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting.[3][8]

Experimental Protocols

Synthesis of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole

Several methods for the synthesis of this compound have been reported. A common approach involves the reaction of an N-substituted chloropentanamide with a cyclizing agent.

Method 1: Using Phosphorus Pentachloride and Hydrazoic Acid [10]

-

Preparation of the reaction mixture: A stirred solution of N-cyclohexyl-5-chloropentanamide (4.36 g, 0.020 mol) in benzene (30 ml) is cooled to 0°C.

-

Addition of phosphorus pentachloride: Phosphorus pentachloride (4.4 g, 0.021 mol) is added in portions over 10 minutes.

-

Stirring: The reaction is stirred for an additional 2 hours at 18°C.

-

Addition of hydrazoic acid: The solution is cooled back to 0°C and treated with a solution of hydrazoic acid (0.04 mol) in benzene (50 ml).

-

Reaction completion: The resulting solution is stirred at 0°C for 1.5 hours, at 18°C for 48 hours, and then heated under reflux for 3 hours.

-

Work-up: The solvent is evaporated under reduced pressure. The residue is dissolved in ethyl acetate (250 ml).

-

Purification: The ethyl acetate solution is washed with saturated aqueous sodium hydrogen carbonate (3 x 100 ml), dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization from ethyl acetate-hexane.

Method 2: Using Phosphorus Pentachloride and Trimethylsilyl Azide [11]

-

Initial reaction: 15.9 g of phosphorus pentachloride and 12.8 g of N-(5-chloropentanoyl)-cyclohexylamine are mixed in 120 g of toluene at room temperature.

-

Stirring: The mixture is stirred for approximately 3 hours.

-

Addition of azide: 9.8 g of trimethylsilyl azide are added.

-

Second reaction phase: The reaction mixture is kept at room temperature for about 16 hours.

-

Quenching and extraction: After the reaction is complete, 50 g of water are added. The organic phase is separated from the aqueous phase.

-

Washing and solvent removal: The organic phase is washed with 40 g of water, and the toluene is completely evaporated under a vacuum at a temperature of about 45-50°C to yield the product.[11]

Visualizations

Logical Relationship and Synthesis Pathway

The following diagram illustrates the role of 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole as a key intermediate in the synthesis of the active pharmaceutical ingredient, Cilostazol.

References

- 1. nbinno.com [nbinno.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. 5-(4-chlorobutyl)-1-cyclohexyl-1H-tetrazole | C11H19ClN4 | CID 11218739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole | 73963-42-5 [chemicalbook.com]

- 6. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. chemdmart.com [chemdmart.com]

- 9. biosynth.com [biosynth.com]

- 10. prepchem.com [prepchem.com]

- 11. 5-(4-Chlorobutyl)-1-cyclohexanyl tetrazole synthesis - chemicalbook [chemicalbook.com]

Mechanism of boronic acid formation for biphenyl derivatives

An In-depth Technical Guide to the Core Mechanisms of Boronic Acid Formation for Biphenyl Derivatives

Introduction

Biphenyl boronic acids and their ester derivatives are indispensable building blocks in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their utility is most prominently showcased in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing carbon-carbon bonds to form complex biaryl structures.[1][2] The development of efficient, scalable, and functional-group-tolerant methods for synthesizing these boronic acid derivatives is therefore a critical area of research.

This technical guide provides a detailed exploration of the core mechanisms governing the formation of boronic acids for biphenyl and other aryl derivatives. It is intended for researchers, scientists, and drug development professionals, offering in-depth analysis of catalytic cycles, detailed experimental protocols, and quantitative data to facilitate practical application. The primary focus will be on two dominant transition-metal-catalyzed methodologies: the Palladium-catalyzed Miyaura borylation of aryl (pseudo)halides and the Iridium-catalyzed direct C-H borylation of arenes.

Core Synthetic Methodologies and Mechanisms

The synthesis of aryl boronic acids has evolved from classical methods requiring harsh organometallic reagents to sophisticated, mild, and highly selective transition-metal-catalyzed processes.[3][4]

Palladium-Catalyzed Miyaura Borylation

The Palladium-catalyzed borylation of aryl halides or pseudohalides (like triflates) with a diboron reagent is one of the most robust and widely used methods for preparing aryl boronic esters.[4][5] This reaction is valued for its broad substrate scope and excellent functional group tolerance.[6] A key innovation in this area is the use of tetrahydroxydiboron (B₂(OH)₄), which allows for the direct synthesis of boronic acids, simplifying the process and avoiding the use of pinacol which can complicate purification.[7][8]

Catalytic Cycle: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond to form a square planar Pd(II) complex. The reactivity of the halide is generally I > Br > Cl.[2]

-

Transmetalation: A base (e.g., potassium acetate, KOAc) activates the diboron reagent. The boryl group is then transferred to the palladium center from the diboron species, displacing the halide and forming an aryl-Pd(II)-boryl intermediate. This step is often the rate-determining step of the cycle.[9] The choice of ligand on the palladium center is critical to facilitate this step and prevent catalyst decomposition.[10][11]

-

Reductive Elimination: The aryl and boryl groups on the palladium center couple and are eliminated from the metal, forming the desired aryl boronic acid or ester product (Ar-B(OR)₂) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[10]

Iridium-Catalyzed C-H Borylation

Direct C-H borylation is a powerful strategy that avoids the need for pre-functionalized aryl halides, offering greater atom economy.[12] Iridium-based catalysts are particularly effective for this transformation.[13] The regioselectivity is a key consideration and is typically governed by steric factors, with borylation occurring at the least hindered position of the aromatic ring.[13][14]

Catalytic Cycle: The mechanism for iridium-catalyzed C-H borylation is distinct from the palladium-catalyzed pathway and is generally accepted to involve an Ir(III)/Ir(V) cycle.[12][13]

-

Catalyst Activation: An iridium precatalyst, such as [Ir(COD)OMe]₂, reacts with a bipyridine-type ligand and the diboron reagent (e.g., B₂pin₂) to form the active Ir(III) tris(boryl) catalyst.[13][14]

-

C-H Oxidative Addition: The C-H bond of the arene substrate undergoes oxidative addition to the Ir(III) center. This step forms a transient, high-energy Ir(V) hydride intermediate.[12][13]

-

Reductive Elimination: The newly formed aryl group and one of the boryl ligands are reductively eliminated from the Ir(V) center. This step forges the C-B bond, releases the borylated product, and generates an Ir(III) complex.[13]

-

Catalyst Regeneration: The resulting Ir(III) species reacts with the diboron reagent to regenerate the active Ir(III) tris(boryl) catalyst, completing the cycle.[13]

Data Presentation: Reaction Conditions and Yields

The efficiency of boronic acid synthesis is highly dependent on the specific substrates and reaction conditions. The following tables summarize representative quantitative data for the palladium-catalyzed borylation of various aryl halides.

Table 1: Palladium-Catalyzed Miyaura Borylation of Sterically Hindered Aryl Bromides Conditions: Aryl bromide (1 mmol), bis(pinacolato)diboron (1.5 mmol), KOAc (3 mmol), Pd-precatalyst/ligand, solvent (2 mL), 100 °C, 12 h.

| Entry | Aryl Bromide Substrate | Pd-Precursor (mol%) | Ligand (mol%) | Isolated Yield (%) |

| 1 | 2-Bromo-1,3,5-triisopropylbenzene | [Pd(cinnamyl)Cl]₂ (0.5) | Ligand 5¹ (1.2) | 95 |

| 2 | 1-Bromo-2,6-dimethylbenzene | [Pd(cinnamyl)Cl]₂ (0.5) | Ligand 5¹ (1.2) | 96 |

| 3 | 2-Bromomesitylene | [Pd(cinnamyl)Cl]₂ (0.5) | Ligand 5¹ (1.2) | 99 |

| 4 | 9-Bromoanthracene | [Pd(cinnamyl)Cl]₂ (1.0) | Ligand 5¹ (2.4) | 91 |

| 5 | 1-Bromonaphthalene | [Pd(cinnamyl)Cl]₂ (0.5) | Ligand 5¹ (1.2) | 98 |

¹Ligand 5 is a specific biaryl monophosphorus ligand developed for this reaction. Data sourced from reference[4].

Table 2: Palladium-Catalyzed Borylation of Electron-Poor Polyfluorinated Aryl Halides Conditions: Aryl halide (1 equiv), boronic acid (1 equiv), Na₂CO₃ (2.2 equiv), Pd₂(dba)₃ (5 mol%), Ligand (15 mol%), THF/Toluene/H₂O, 95 °C, 60 h.

| Entry | Aryl Halide | Boronic Acid | Ligand | Yield (%) |

| 1 | Iodo-pentafluorobenzene | 3,5-bis(trifluoromethyl)phenylboronic acid | XPhos | 99 |

| 2 | Iodo-pentafluorobenzene | 4-fluorophenylboronic acid | SPhos | 88 |

| 3 | Iodo-pentafluorobenzene | 2,4-difluorophenylboronic acid | SPhos | 31³ |

| 4 | Iodo-pentafluorobenzene | 2,6-difluorophenylboronic acid | SPhos | 40³ |

| 5 | Iodo-pentafluorobenzene | Pentafluorophenylboronic acid | SPhos | 0 |

Data adapted from reference[15]. ³Contains significant amounts of homocoupling side product.

Experimental Protocols

The following sections provide generalized, detailed methodologies for the key reactions discussed.

General Experimental Workflow

The overall process for synthesis, from initial setup to final product characterization, follows a standardized workflow in synthetic organic chemistry.

Protocol 1: General Procedure for Palladium-Catalyzed Miyaura Borylation

This protocol describes a general method for the synthesis of an aryl boronic acid pinacol ester from an aryl halide.[16]

Materials:

-

Aryl halide (e.g., aryl bromide, 1.0 mmol, 1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1-1.5 mmol, 1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 1-5 mol%)

-

Phosphine Ligand (e.g., SPhos, XPhos, 1-10 mol%)

-

Base (e.g., Potassium Acetate (KOAc), Potassium Phosphate (K₃PO₄), 2.0-3.0 mmol)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, 5-10 mL)

-

Inert gas (Argon or Nitrogen)

-

Standard, flame-dried glassware (round-bottom flask, condenser)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), bis(pinacolato)diboron (1.5 mmol), and base (e.g., KOAc, 3.0 mmol).

-

Inert Atmosphere: Equip the flask with a reflux condenser. Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an oxygen-free environment.[16]

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the anhydrous solvent (e.g., 1,4-dioxane, 5 mL), followed by the palladium catalyst and the ligand.[16]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[16]

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.[16]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate) to yield the pure aryl boronic acid pinacol ester.[16]

Protocol 2: General Procedure for Iridium-Catalyzed C-H Borylation

This protocol provides a general method for the direct borylation of an aromatic C-H bond.[13]

Materials:

-

Aryl substrate (e.g., biphenyl, 1.0 mmol, 1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.0-1.2 mmol, 1.0-1.2 equiv)

-

Iridium precatalyst (e.g., [Ir(COD)OMe]₂, 1.5 mol%)

-

Ligand (e.g., 4,4′-di-tert-butylbipyridine (dtbpy), 3.0 mol%)

-

Anhydrous solvent (e.g., cyclohexane, THF, 5-10 mL)

-

Inert gas (Argon or Nitrogen)

-

Standard, oven-dried glassware (Schlenk tube or sealed vial)

Procedure:

-

Reaction Setup: In a glovebox or under a stream of inert gas, add the iridium precatalyst (1.5 mol%) and the bipyridine ligand (3.0 mol%) to an oven-dried Schlenk tube or vial with a magnetic stir bar.

-

Reagent Addition: Add the aryl substrate (1.0 mmol) and the bis(pinacolato)diboron (1.2 mmol).

-

Solvent Addition: Add the anhydrous solvent (e.g., cyclohexane, 5 mL) via syringe.

-

Reaction: Seal the vessel tightly and heat the reaction mixture to the required temperature (typically 80-100 °C) with stirring.

-

Monitoring: Monitor the reaction for consumption of the starting material using GC-MS. Reactions are often complete in 12-48 hours.

-

Work-up: After cooling the reaction to room temperature, remove the solvent under reduced pressure.

-

Purification: The residue is typically purified directly by silica gel column chromatography to isolate the desired borylated product(s). The regioselectivity of the reaction can be determined by NMR analysis of the purified product fractions.

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 7. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Miyaura Borylation Reaction [organic-chemistry.org]

- 10. Ligand-Promoted Borylation of C(sp3)–H Bonds with Pd(II) Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. benchchem.com [benchchem.com]

- 14. escholarship.org [escholarship.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

Quantum Chemical Insights into 1,1'-Biphenyl-4-yl-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1'-Biphenyl-4-yl-boronic acid is a versatile building block in organic synthesis, particularly in the construction of complex molecules through Suzuki-Miyaura cross-coupling reactions. Its utility in medicinal chemistry and materials science is significant, making a thorough understanding of its structural and electronic properties crucial for rational drug design and the development of novel materials. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful computational lens to investigate the molecular geometry, electronic landscape, and vibrational characteristics of this compound at the atomic level. This guide offers an in-depth overview of the theoretical framework, computational methodologies, and key findings from quantum chemical studies on this compound and structurally related compounds.

Computational Methodology

The insights presented in this guide are derived from computational workflows that employ Density Functional Theory (DFT) to model the properties of this compound. A typical computational protocol for this class of molecules is outlined below.

Experimental Protocols

Geometry Optimization and Vibrational Frequency Analysis:

A common and reliable method for the geometry optimization and vibrational frequency analysis of arylboronic acids is the B3LYP functional combined with a Pople-style basis set, such as 6-31+G(d).[1]

-

Initial Structure Generation: An initial 3D structure of this compound is constructed using molecular modeling software.

-

Geometry Optimization: The initial structure is then optimized to find the lowest energy conformation. This is typically performed using the B3LYP functional and the 6-31+G(d) basis set. The optimization process continues until the forces on the atoms are negligible and the geometry represents a minimum on the potential energy surface.

-

Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[1]

Electronic Property Calculations:

The optimized geometry is used for single-point energy calculations to determine various electronic properties.

-

Molecular Orbital Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.[2]

-

Electrostatic Potential Mapping: The molecular electrostatic potential (MEP) is calculated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Data Presentation

The following tables summarize key quantitative data obtained from DFT calculations on biphenyl derivatives and related boronic acids, providing a valuable reference for understanding the properties of this compound.

Table 1: Calculated Electronic Properties of Phenylboronic Acid Derivatives

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-ethoxyphenyl boronic acid | -9.053 | -1.913 | 7.140 |

| 4-ethoxyphenyl boronic acid | -8.761 | -1.745 | 7.016 |

Data for ethoxyphenyl boronic acid derivatives are presented as analogs to illustrate typical electronic property values for substituted phenylboronic acids, calculated at the B3LYP/6-311++G(d,p) level of theory.[3]

Table 2: Selected Optimized Geometrical Parameters of Biphenyl

| Parameter | Bond Length (Å) / Angle (°) |

| Phenyl-Phenyl Bond Length | 1.50 |

| Phenyl-Phenyl Dihedral Angle | -39.8 |

Optimized geometry for the ground state of the parent biphenyl molecule computed with the PBE functional, provided as a reference for the core structure.[4]

Mandatory Visualization

Computational Workflow for DFT Analysis

The following diagram illustrates a typical workflow for performing quantum chemical calculations on a molecule like this compound.

Frontier Molecular Orbitals and Chemical Reactivity

The relationship between the HOMO and LUMO energies is fundamental to understanding a molecule's reactivity. The HOMO-LUMO gap indicates the energy required to excite an electron from the highest occupied to the lowest unoccupied molecular orbital. A smaller gap generally suggests higher reactivity.[2]

References

Thermodynamic Profile of 1,1'-Biphenyl-4-yl-boronic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermodynamic and physicochemical properties of 1,1'-Biphenyl-4-yl-boronic acid. While exhaustive thermodynamic data remains the subject of ongoing research, this document consolidates available information and outlines established experimental protocols for its determination. This guide is intended to serve as a valuable resource for professionals in research and drug development who utilize boronic acids, particularly in applications such as Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₁BO₂ | [1][2][3] |

| Molecular Weight | 198.03 g/mol | [1][3][4] |

| Melting Point | 232-245 °C | [4] |

| CAS Number | 5122-94-1 | [1][2][3][4] |

| Appearance | White to cream powder | [2][5] |

Solubility Profile

General Solubility Trends for Phenylboronic Acids: [6][7]

| Solvent Class | Expected Solubility |

| Ethers (e.g., THF, Diethyl ether) | High |

| Ketones (e.g., Acetone) | High |

| Alcohols (e.g., Methanol, Ethanol) | Moderate to High |

| Chlorinated Solvents (e.g., Dichloromethane, Chloroform) | Moderate |

| Aromatic Hydrocarbons (e.g., Toluene) | Low to Moderate |

| Aliphatic Hydrocarbons (e.g., Hexane) | Low |

Thermal Stability

Specific experimental data from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not extensively reported. However, boronic acids, in general, are known to undergo dehydration upon heating to form their corresponding boroxines (anhydrides). The melting point range of 232-245 °C suggests a relatively high thermal stability of the solid form.[4]

Experimental Protocols

For researchers seeking to determine the precise thermodynamic parameters of this compound, the following established experimental protocols are recommended.

Solubility Determination (Dynamic Method)

This method involves the visual or instrumental determination of the temperature at which a known concentration of the solute completely dissolves in a solvent upon controlled heating.

Procedure:

-

Sample Preparation: Accurately weigh a known mass of this compound and the desired solvent into a sealed, stirred vessel.

-

Heating and Equilibration: The mixture is heated at a slow, controlled rate (e.g., 0.5 °C/min) with continuous stirring to ensure equilibrium.

-

Dissolution Point Determination: The temperature at which the last solid particles disappear is recorded as the solubility temperature for that specific concentration.

-

Data Analysis: The experiment is repeated with different concentrations to construct a solubility curve (solubility vs. temperature).

Thermal Analysis (TGA and DSC)

Thermogravimetric Analysis (TGA):

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA pan.

-

Analysis: The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Collection: The weight loss of the sample is recorded as a function of temperature. This can reveal dehydration events and the onset of thermal decomposition.

Differential Scanning Calorimetry (DSC):

-

Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in a DSC pan. An empty sealed pan is used as a reference.

-

Analysis: The sample and reference pans are heated at a constant rate (e.g., 10 °C/min).

-

Data Collection: The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This provides information on melting point, enthalpy of fusion, and other phase transitions.

Key Applications in Synthesis: The Suzuki-Miyaura Coupling

This compound is a key reagent in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide.

Below is a diagram illustrating the generally accepted catalytic cycle for the Suzuki-Miyaura reaction.

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. This compound | C12H11BO2 | CID 151253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biphenyl-4-boronic acid, 97+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. [1,1'-Biphenyl]-4-ylboronic acid | Organoboron | Ambeed.com [ambeed.com]

- 4. 4-联苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Biphenylboronic acid, 97% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. d-nb.info [d-nb.info]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Substituted Biphenyls using 1,1'-Biphenyl-4-yl-boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted biphenyls are a class of organic compounds that feature prominently in medicinal chemistry and materials science.[1][2] Their unique structural and electronic properties make them key pharmacophores in a wide range of biologically active molecules, including antihypertensives, anti-inflammatory agents, and anticancer drugs.[3] The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these valuable compounds, offering a straightforward route to connect two aryl groups.[4][5]

This document provides detailed application notes and experimental protocols for the synthesis of substituted biphenyls via the Suzuki-Miyaura cross-coupling of 1,1'-biphenyl-4-yl-boronic acid with various aryl halides.

Reaction Principle: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound (in this case, this compound) and an organic halide.[4][5] The reaction proceeds through a catalytic cycle involving three main steps: oxidative addition, transmetalation, and reductive elimination.[1] A base is required to activate the boronic acid for the transmetalation step.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of substituted biphenyls using this compound and an aryl halide.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or aryl iodide)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Palladium(II) acetate [Pd(OAc)₂])

-

Ligand (if using a catalyst like Pd(OAc)₂, e.g., Triphenylphosphine [PPh₃])

-

Base (e.g., Potassium carbonate [K₂CO₃], Sodium carbonate [Na₂CO₃], Cesium carbonate [Cs₂CO₃])

-